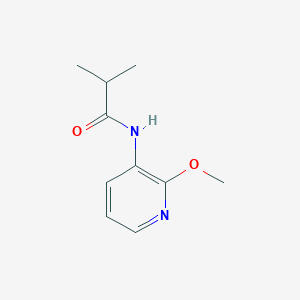![molecular formula C12H13BrN2 B7527397 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile, also known as BPAN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAN is a pyrrolidine derivative that has a unique chemical structure and exhibits interesting biological properties.
Aplicaciones Científicas De Investigación
2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has also been investigated for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has been studied for its potential use in the treatment of depression and anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile is not fully understood. However, it is believed that 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile exerts its biological effects by modulating various signaling pathways in the body. 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has been shown to inhibit the activity of certain enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival. 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has also been shown to inhibit the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has also been shown to inhibit the replication of certain viruses and bacteria. In animal studies, 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has been shown to improve cognitive function and reduce neuroinflammation in models of neurodegenerative diseases. Additionally, 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has been shown to reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile is also stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile in lab experiments. The exact mechanism of action of 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile has not been extensively studied in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile research. One potential direction is to further investigate its potential use as a neuroprotective agent in neurodegenerative diseases. Additionally, 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile could be studied in combination with other drugs to enhance its therapeutic effects. Further studies are also needed to understand the exact mechanism of action of 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile and to identify its molecular targets. Finally, more studies are needed to investigate the safety and efficacy of 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile in humans, which could lead to its potential use as a therapeutic agent.
Métodos De Síntesis
2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 4-bromobenzaldehyde and pyrrolidine with acetonitrile as a solvent. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of 2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile is typically around 60-70%, and the product is characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
2-[2-(4-bromophenyl)pyrrolidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-11-5-3-10(4-6-11)12-2-1-8-15(12)9-7-14/h3-6,12H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJOWWNGIAUOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)



![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527407.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7527413.png)
![1-(2-piperidin-1-ylpyridin-4-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527418.png)
